Product packaging for 2-Chloro-4-ethynylphenol(Cat. No.:)

2-Chloro-4-ethynylphenol

Cat. No.: B13568606
M. Wt: 152.58 g/mol
InChI Key: FNWXQDJOVCEXGJ-UHFFFAOYSA-N
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Description

Contextual Background of Phenolic Compounds and Ethynyl (B1212043) Functionalities in Organic Synthesis

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. wikipedia.orgdergipark.org.tr Their acidic nature, which is more pronounced than that of aliphatic alcohols, and the electron-donating character of the hydroxyl group make the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org This reactivity has established phenols as crucial intermediates in the synthesis of a vast array of products, from polymers like Bakelite to pharmaceuticals and agrochemicals. wikipedia.orgdergipark.org.tr Phenols are also recognized for their significant biological activities, including antioxidant and antimicrobial properties. researchgate.netrsdjournal.org

The ethynyl group (–C≡CH), with its carbon-carbon triple bond, is another key functional group in organic synthesis. ontosight.ai Its linear geometry and the high s-character of the sp-hybridized carbons confer unique reactivity. sci-hub.se Terminal alkynes, such as the ethynyl group, are notably acidic for a hydrocarbon (pKa ≈ 25) and can participate in a variety of transformations. sci-hub.se These include metal-catalyzed cross-coupling reactions like the Sonogashira coupling, "click" chemistry for bioconjugation, and serving as precursors for more complex molecular architectures. sci-hub.seresearchgate.net The ethynyl group's rigidity also makes it a valuable component in the design of molecular scaffolds and materials with specific electronic and optical properties. sci-hub.se

Positioning of 2-Chloro-4-ethynylphenol within the Landscape of Substituted Aromatics

This compound is a polysubstituted aromatic compound, a class of molecules where multiple hydrogen atoms on a benzene (B151609) ring are replaced by different functional groups. The specific arrangement of the hydroxyl, chloro, and ethynyl groups on the phenol (B47542) ring of this compound dictates its unique chemical behavior. The interplay between the electron-donating hydroxyl group and the electron-withdrawing, yet ortho-para directing, chloro group influences the reactivity and regioselectivity of further chemical modifications.

The presence of three distinct functional groups offers multiple sites for selective chemical reactions. The phenolic hydroxyl allows for O-alkylation, esterification, and influences the acidity of the molecule. wikipedia.org The chloro atom can be substituted through various nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. The terminal ethynyl group is a versatile handle for a wide range of transformations, including coupling reactions, cycloadditions, and polymerization. sci-hub.seresearchgate.net This trifunctional nature makes this compound a highly adaptable platform for the synthesis of complex molecules.

Significance of this compound as a Building Block and Research Target

The primary significance of this compound lies in its utility as a versatile building block in synthetic chemistry. crysdotllc.comvulcanchem.com Its multifunctional character allows for a stepwise and controlled introduction of molecular complexity. For instance, the ethynyl group can be coupled with various partners using well-established methodologies like the Sonogashira coupling, while the phenolic hydroxyl and chloro groups remain available for subsequent transformations. smolecule.comresearchgate.net This modular approach is highly desirable in the construction of combinatorial libraries for drug discovery and in the synthesis of advanced materials.

As a research target, this compound presents several interesting avenues of investigation. The study of its crystal structure and intermolecular interactions, such as hydrogen bonding involving the phenolic proton and the ethynyl π-system, can provide insights into its solid-state properties and potential for self-assembly. acs.orgresearchgate.net Furthermore, exploring the regioselectivity of reactions on the aromatic ring, guided by the existing substituents, contributes to a deeper understanding of fundamental principles in organic chemistry.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₈H₅ClO
CAS Number 949114-22-1
Appearance Not Available
Molecular Weight 152.58 g/mol (approx.)
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Data sourced from available chemical databases. lookchem.com

Overview of Current Academic Research Trends and Gaps Pertaining to the Compound

Current academic research involving substituted phenols and ethynyl-containing compounds is vibrant and multifaceted. The focus often lies on the development of novel synthetic methodologies and the application of these molecules in materials science, medicinal chemistry, and catalysis. For instance, ethynyl-phenolic structures are investigated for their potential in creating liquid crystals, organic light-emitting diodes (OLEDs), and as precursors to pharmacologically active compounds. smolecule.comresearchgate.net

However, a specific and in-depth body of literature focusing solely on this compound appears to be limited. While its constituent functional groups are extensively studied in other molecular contexts, the unique combination within this particular molecule remains relatively unexplored. A significant research gap exists in the systematic investigation of its reactivity profile, the development of efficient and scalable synthetic routes, and the exploration of its potential applications. There is a clear opportunity for further research to elucidate the full potential of this compound as a valuable tool in the synthetic chemist's arsenal.

Objectives and Scope of the Comprehensive Research Outline

The objective of this article is to provide a foundational and comprehensive overview of the chemical compound this compound, based on the current understanding of its constituent functional groups and its position within the broader field of organic chemistry. The scope is strictly limited to the chemical nature of the compound and its role in a research context. This includes a discussion of the general importance of phenolic and ethynyl functionalities, the specific characteristics of this compound as a substituted aromatic, and its significance as a synthetic building block. The article also aims to highlight the current research landscape and identify existing gaps in knowledge to encourage further scientific inquiry into this promising molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClO B13568606 2-Chloro-4-ethynylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClO

Molecular Weight

152.58 g/mol

IUPAC Name

2-chloro-4-ethynylphenol

InChI

InChI=1S/C8H5ClO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H

InChI Key

FNWXQDJOVCEXGJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Chloro 4 Ethynylphenol

Direct Synthetic Routes to 2-Chloro-4-ethynylphenol

Direct routes focus on the coupling of a terminal alkyne with a pre-functionalized halo-phenol derivative. These methods are often favored for their efficiency and convergence.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this strategy involves the cross-coupling of a 2-chloro-4-halophenol (where the halide is typically iodine or bromine for higher reactivity) with a suitable terminal alkyne.

The general mechanism involves two interconnected catalytic cycles. wikipedia.orglibretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex to yield the desired arylalkyne and regenerate the Pd(0) catalyst. libretexts.org The reaction can often be carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org

A common alkyne source is trimethylsilylacetylene (TMSA), which can be coupled to the aryl halide. The trimethylsilyl protecting group is then removed under basic or fluoride-mediated conditions to reveal the terminal ethynyl (B1212043) group.

Table 1: Typical Conditions for Sonogashira Coupling in the Synthesis of Arylalkynes

Component Examples Purpose
Aryl Halide 2-Chloro-4-iodophenol, 2-Chloro-4-bromophenol Electrophilic partner in the cross-coupling.
Alkyne Trimethylsilylacetylene, Phenylacetylene Nucleophilic partner, source of the ethynyl group.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for the C-C bond formation. libretexts.org
Copper(I) Co-catalyst CuI Facilitates the formation of the reactive acetylide species. wikipedia.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Scavenges the hydrogen halide byproduct and aids in acetylide formation.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Provides a medium for the reaction.

The Cadiot-Chodkiewicz coupling is another significant reaction for the synthesis of diynes, specifically for the formation of unsymmetrical 1,3-diynes. wikipedia.orgrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. jk-sci.comsynarchive.comalfa-chemistry.com

The reaction mechanism proceeds through the formation of a copper(I) acetylide from the terminal alkyne. wikipedia.orgalfa-chemistry.com This species then reacts with the haloalkyne in a process involving oxidative addition to the copper center, followed by reductive elimination to form the diyne product and regenerate the copper catalyst. wikipedia.orgalfa-chemistry.com While this method is highly effective for creating diyne structures, its direct application to synthesize a mono-alkyne like this compound is less straightforward than the Sonogashira coupling. It would necessitate a starting material that is either a 2-chlorophenol-substituted terminal alkyne or a 2-chlorophenol-substituted haloalkyne, making the precursors more complex.

This approach utilizes phenol (B47542) derivatives that already possess one of the required substituents (either the chloro or the ethynyl group) and are suitably activated for the introduction of the second group. For instance, one could start with commercially available 4-ethynylphenol (B7805692). The challenge then becomes the regioselective chlorination at the ortho-position. The strong activating nature of the hydroxyl group directs electrophilic substitution to both ortho and para positions, making selective mono-chlorination at the desired C2 position challenging without the use of directing groups or specialized catalytic systems. scientificupdate.comnih.gov Conversely, starting with 2-chlorophenol (B165306), a functional group at the para-position could be introduced and then converted to the ethynyl group, blurring the line with indirect pathways.

Indirect Synthetic Pathways via Intermediate Transformations

Indirect routes offer flexibility by building the target molecule through a sequence of reactions, often starting from more readily available materials. These pathways involve the step-wise introduction of the chloro and ethynyl functionalities through functional group transformations.

A logical indirect pathway begins with the functionalization of phenol or a substituted phenol. The hydroxyl group of a phenol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.comambeed.com This property can be exploited to introduce halogen atoms onto the aromatic ring, which can then serve as handles for subsequent cross-coupling reactions.

A potential synthetic sequence is as follows:

Para-Halogenation of Phenol: Phenol can be selectively halogenated at the para-position to yield 4-bromophenol or 4-iodophenol. Monobromination can be achieved using one equivalent of bromine at low temperatures. chemistrysteps.com

Ortho-Chlorination: The resulting 4-halophenol is then subjected to chlorination. Achieving selective ortho-chlorination can be complex due to the activating nature of the hydroxyl group. scientificupdate.com Specialized methods using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) with an ammonium salt catalyst have been developed for ortho-selective chlorination of phenols. scientificupdate.com This would yield a 2-chloro-4-halophenol intermediate.

Ethynylation: The 2-chloro-4-halophenol (iodide or bromide) can then undergo a Sonogashira cross-coupling reaction, as described in section 2.1.1, to introduce the ethynyl group at the 4-position, yielding the final product, this compound.

Table 2: Example of Halogenation Strategies for Phenols

Reaction Substrate Reagent(s) Key Outcome
Para-Bromination Phenol Br₂ (1 equiv.), low temp. Selective formation of 4-bromophenol. chemistrysteps.com
Ortho-Chlorination Phenol 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), Ammonium salt catalyst Regioselective introduction of chlorine at the ortho-position. scientificupdate.com

An alternative indirect strategy involves starting with a phenol bearing different functional groups and chemically transforming them into the required chloro and ethynyl substituents. This approach allows for the use of a wider range of starting materials.

A prominent example is the conversion of an acetyl group into an ethynyl group. The synthesis could begin with 2-chloro-4-acetylphenol, which can be prepared via Friedel-Crafts acylation of 2-chlorophenol. The acetyl group can then be transformed into the ethynyl group through a two-step process:

Formation of a Dichloride: The ketone of the acetyl group is reacted with a chlorinating agent like phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, forming a geminal dichloride.

Dehydrochlorination: The resulting dichloride is treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to induce a double elimination of hydrogen chloride (HCl), thereby forming the carbon-carbon triple bond of the ethynyl group. alfa-chemistry.com

Another pathway could involve starting with 2-chloro-4-aminophenol. google.com The amino group can be converted into a good leaving group for a subsequent coupling reaction. Through a Sandmeyer-type reaction, the amino group is first diazotized with nitrous acid, and the resulting diazonium salt is then replaced with a halide (e.g., iodide or bromide). This creates the 2-chloro-4-halophenol intermediate, which can be ethynylated using the Sonogashira reaction.

Table 3: Selected Functional Group Transformations

Initial Group Target Group Reagent Sequence Description

Emerging Synthetic Techniques and Green Chemistry Considerations

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in organic chemistry. These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Emerging Synthetic Techniques:

Catalytic Reactions: The use of transition-metal catalysts, such as palladium in Sonogashira coupling, allows for the direct formation of the carbon-carbon bond of the ethynyl group under milder conditions and with higher selectivity than traditional methods. nih.gov Research into more efficient and recyclable catalysts is an active area.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing. beilstein-journals.org These include better control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling hazardous intermediates, and the potential for easier scale-up. semanticscholar.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. This technique could be applied to various steps in the synthesis, such as the chlorination or the deprotection step.

Green Chemistry Considerations:

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic cross-coupling generally have higher atom economy than multi-step classical transformations.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is critical. Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net Similarly, toxic reagents should be replaced with safer alternatives whenever possible. For example, using molecular chlorine for chlorination can be hazardous; alternative chlorinating agents like N-chlorosuccinimide might be considered.

Waste Reduction: The synthesis should be designed to minimize waste production. This can be achieved by improving reaction yields and selectivity, and by using catalytic rather than stoichiometric reagents.

By integrating these emerging techniques and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Scalability and Process Optimization for Academic and Preparative Scales

The scalability of a synthetic route is a crucial factor, determining its feasibility for producing larger quantities of the target compound, moving from a small academic laboratory scale to a larger preparative scale. Process optimization is the systematic study of reaction parameters to identify the conditions that provide the best outcome in terms of yield, purity, cost, and safety. researchgate.net

Scalability Challenges:

Exothermic Reactions: Reactions such as Friedel-Crafts acylation and certain chlorination reactions can be highly exothermic. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and the formation of byproducts. This may require specialized reactors with better temperature control.

Reagent Handling: Handling large quantities of hazardous reagents, such as phosphorus pentachloride or strong bases, requires appropriate safety infrastructure and handling protocols.

Work-up and Purification: Procedures that are straightforward on a small scale, like extraction and column chromatography, can become cumbersome and time-consuming on a larger scale. Alternative purification methods like crystallization or distillation might need to be developed.

Reaction Time: Reactions that are completed in a reasonable timeframe in the lab might take significantly longer on a larger scale due to mass transfer limitations.

Process Optimization:

To address these challenges and ensure a robust and scalable process, various parameters need to be optimized. This is often done using a Design of Experiments (DoE) approach, which allows for the systematic investigation of multiple variables simultaneously. beilstein-journals.org

Table 1: Key Parameters for Process Optimization

ParameterAcademic Scale ConsiderationsPreparative Scale Considerations
Reactant Concentration Often run in dilute solutions for better control.Higher concentrations are preferred to increase reactor throughput, but this can affect reaction kinetics and heat transfer.
Temperature Easily controlled with standard laboratory equipment (heating mantles, ice baths).Requires more sophisticated temperature control systems (e.g., jacketed reactors) to manage exotherms.
Reaction Time Monitored by techniques like TLC or GC-MS to determine completion.Optimization is crucial to maximize throughput without compromising yield or purity.
Catalyst Loading Often used in excess to ensure reaction completion.Catalyst loading needs to be minimized to reduce cost and simplify purification, without significantly impacting reaction rate.
Solvent Choice A wide range of solvents can be used.Solvent choice is influenced by cost, safety, environmental impact, and ease of recovery and recycling.
Purification Method Column chromatography is common.Crystallization, distillation, or precipitation are preferred for their scalability and cost-effectiveness.

By carefully considering these factors and systematically optimizing the reaction conditions, a synthetic route for this compound that is efficient and reliable on both academic and preparative scales can be developed.

Reactivity and Chemical Transformations of 2 Chloro 4 Ethynylphenol

Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions and a valuable handle for constructing more complex molecular architectures.

The ethynyl group in 2-chloro-4-ethynylphenol can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comlibretexts.org In this type of reaction, a conjugated diene reacts with a dienophile (in this case, the alkyne) to form a cyclohexadiene derivative. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. libretexts.orgyoutube.com

While specific experimental data for this compound in Diels-Alder reactions is not extensively documented in the literature, the reactivity can be inferred from the general principles of this reaction. The ethynyl group serves as a two-π-electron component. When reacted with a four-π-electron diene, such as 1,3-butadiene, a six-membered ring is formed. Theoretical studies on the related compound 2-ethynylphenol (B1266645) have explored its participation in intramolecular [4+2] cycloadditions, highlighting the potential for such transformations. researchgate.net

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. youtube.com The chloro-substituted phenyl ring attached to the ethynyl group in this compound exerts a net electron-withdrawing effect, which should enhance its reactivity as a dienophile compared to simple alkynes.

Table 1: Hypothetical [4+2] Cycloaddition of this compound

Reactant 1 (Diene)Reactant 2 (Dienophile)Product Type
1,3-ButadieneThis compoundSubstituted Cyclohexadiene
CyclopentadieneThis compoundBicyclic Adduct

The ethynyl group is amenable to hydrofunctionalization reactions, where an H-X molecule adds across the triple bond.

Hydration : In the presence of a strong acid and a mercury(II) salt catalyst (such as HgSO₄), alkynes can undergo hydration. The addition of water across the triple bond follows Markovnikov's rule, initially forming an enol intermediate. This enol rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this would result in the formation of a methyl ketone, specifically 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group also proceeds via an electrophilic addition mechanism. The reaction typically follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne and the halide adding to the carbon attached to the aromatic ring. A second addition can occur to form a geminal dihalide.

Hydroamination : The addition of N-H bonds across the alkyne is a method for synthesizing enamines and imines. This transformation often requires a metal catalyst (e.g., based on gold, platinum, or ruthenium) to facilitate the reaction between the amine and the relatively unreactive alkyne.

The ethynylphenyl structure is a fundamental building block for conjugated polymers known as poly(phenylene ethynylene)s (PPEs). These materials are investigated for their electronic and optical properties. arkat-usa.org The polymerization of monomers like this compound can be achieved through various metal-catalyzed cross-coupling reactions, such as Sonogashira coupling, to form extended conjugated polymer chains. researchgate.net

Another common reaction for terminal alkynes is cyclotrimerization, a [2+2+2] cycloaddition, which can be catalyzed by various transition metal complexes, such as cobalt. alfa-chemistry.com For this compound, this would lead to the formation of a substituted benzene (B151609) ring, specifically a mixture of 1,2,4- and 1,3,5-trisubstituted isomers of tris(3-chloro-4-hydroxyphenyl)benzene.

The ethynyl group can undergo both oxidation and reduction.

Oxidative Cleavage : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can cleave the triple bond. This reaction would convert the ethynyl group into a carboxylic acid, yielding 3-chloro-4-hydroxybenzoic acid.

Reduction : The triple bond can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will produce the corresponding alkene, 2-chloro-4-vinylphenol. Complete reduction to the corresponding alkane, 2-chloro-4-ethylphenol, can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This facilitates derivatization at the oxygen atom.

Etherification : The formation of an ether from the phenolic hydroxyl group is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the sodium or potassium phenoxide. khanacademy.orgyoutube.com This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the corresponding ether. wikipedia.orgmiracosta.edu For example, reacting the sodium salt of this compound with methyl iodide would yield 2-chloro-4-ethynyl-1-methoxybenzene.

Esterification : The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (like an acyl chloride or anhydride). The Steglich esterification is a mild and efficient method that uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov This method allows for the formation of esters under neutral conditions, which is advantageous for sensitive substrates. researchgate.netresearchgate.net For instance, reacting this compound with acetic acid under Steglich conditions would produce (3-chloro-4-ethynylphenyl) acetate.

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
Williamson Ether Synthesis1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I)Phenyl Ether
Steglich EsterificationCarboxylic Acid (e.g., CH₃COOH), DCC, DMAPPhenyl Ester

Oxidation to Quinone Derivatives and Related Compounds

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry, and this compound is a substrate of interest for synthesizing substituted quinone derivatives. The outcome of the oxidation is highly dependent on the chosen oxidizing agent and reaction conditions, with potential for the formation of either ortho- or para-benzoquinones.

The presence of both a chloro and an ethynyl group, which are electron-withdrawing, deactivates the phenolic ring. This deactivation can make oxidation more challenging compared to electron-rich phenols. nih.govrsc.orgresearchgate.net For instance, oxidation with hypervalent iodine reagents like o-Iodoxybenzoic acid (IBX), which is often regioselective for producing o-quinones from electron-rich phenols, may be sluggish or fail entirely with phenols bearing electron-withdrawing groups. nih.govorientjchem.orgscispace.com

However, more potent oxidizing agents can effect the transformation. Fremy's salt (potassium nitrosodisulfonate), a stable radical, is a classic reagent for the oxidation of phenols to quinones, typically favoring the formation of p-quinones when the para-position is unsubstituted. sciencemadness.orglibretexts.orgacs.orgresearchgate.net In the case of this compound, oxidation would likely lead to 2-chloro-1,4-benzoquinone, with the displacement of the ethynyl group, or potentially to 2-chloro-6-ethynyl-1,4-benzoquinone if oxidation occurs at the C6 position. The exact product distribution would depend on the intricate balance of electronic and steric factors.

The table below summarizes potential oxidizing agents and their expected reactivity with substituted phenols like this compound.

Table 1: Oxidizing Agents for Phenol to Quinone Transformation

Oxidizing Agent Typical Product Remarks
Fremy's Salt [(KSO₃)₂NO] p-benzoquinones A reliable radical oxidant; may cause degradation of the ethynyl group. sciencemadness.orgresearchgate.net
o-Iodoxybenzoic Acid (IBX) o-benzoquinones Highly regioselective for electron-rich phenols; may be ineffective for electron-poor substrates like this compound. nih.govorientjchem.org
Salcomine-O₂ p-benzoquinones Catalytic oxidation using a cobalt complex; selectivity can be influenced by substituents.
Ceric Ammonium Nitrate (CAN) p-benzoquinones A powerful single-electron oxidant, but may lack selectivity and cause side reactions.

Reactions as an Acidic Proton Source

The phenolic hydroxyl group of this compound is a source of an acidic proton. The acidity of this proton is significantly influenced by the nature of the substituents on the aromatic ring. sips.org.inpharmaguideline.com Both the chlorine atom at the ortho position and the ethynyl group at the para position are electron-withdrawing groups. The chloro group exerts a strong electron-withdrawing inductive effect (-I), while the ethynyl group, with its sp-hybridized carbon, also withdraws electron density.

These electron-withdrawing effects stabilize the corresponding phenoxide anion formed upon deprotonation. By delocalizing the negative charge, they increase the acidity of the phenol compared to the parent phenol molecule. pharmaguideline.com The pKa of phenol is approximately 9.95. The pKa of 2-chlorophenol (B165306) is about 8.56, and the predicted pKa of 4-ethynylphenol (B7805692) is approximately 8.76. wikipedia.orgnih.govchemicalbook.comlookchem.com Given the additive electron-withdrawing effects of both substituents, the pKa of this compound is expected to be lower than that of either monosubstituted phenol, likely in the range of 8.0-8.5, making it a moderately stronger acid than phenol.

Table 2: Acidity of this compound and Related Compounds

Compound pKa Effect of Substituent(s)
Phenol ~9.95 Reference compound.
2-Chlorophenol ~8.56 -I effect of Cl stabilizes the phenoxide. wikipedia.orgnih.gov
4-Ethynylphenol ~8.76 (Predicted) -I effect of the sp-carbon stabilizes the phenoxide. chemicalbook.comlookchem.com

This enhanced acidity means that this compound can be readily deprotonated by common bases, such as alkali metal hydroxides or carbonates, to form the corresponding phenoxide. This phenoxide can then act as a potent nucleophile in various reactions. Furthermore, the acidic proton can be abstracted by organometallic reagents like Grignard reagents or organolithiums, a reaction that must be considered when planning syntheses involving these reagents.

Reactions Involving the Chlorine Substituent

The chlorine atom on the aromatic ring serves as a leaving group in several important classes of reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are typically resistant to nucleophilic substitution. However, the reaction, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism, is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pubmasterorganicchemistry.comchemistrysteps.com In this compound, the ethynyl group is para to the chlorine atom. Its electron-withdrawing nature activates the ipso-carbon (the carbon bearing the chlorine) towards nucleophilic attack.

The SNAr mechanism involves two steps:

Addition: A nucleophile attacks the ipso-carbon, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge of this intermediate is delocalized onto the aromatic ring and, crucially, onto the para-ethynyl group, which provides significant stabilization.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Recent studies have also shown that the corresponding phenoxyl radical, formed by homolysis of the O-H bond, can act as an exceptionally powerful electron-withdrawing group, dramatically lowering the barrier for nucleophilic substitution on otherwise unactivated halophenols. nih.govosti.gov This provides an alternative pathway for activating the molecule towards SNAr reactions.

A variety of nucleophiles can displace the chloride, leading to a diverse range of substituted phenol derivatives.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Hydroxide NaOH, KOH Dihydric phenol
Alkoxide NaOR Alkoxy phenol ether
Thiolate NaSR Thiophenol ether
Amine R₂NH, NH₃ N-substituted aminophenol

Cross-Coupling Reactions Involving C-Cl Bond Activation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. While aryl bromides and iodides are more reactive, significant advances in catalyst design have enabled the use of more abundant and less expensive aryl chlorides as substrates. The activation of the C-Cl bond is the rate-limiting step and typically requires electron-rich, bulky phosphine (B1218219) ligands on the palladium center to facilitate the initial oxidative addition. jk-sci.com

For this compound, the C-Cl bond can participate in several key cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. This would yield a biphenyl (B1667301) derivative.

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine to form a C-N bond, producing various aminophenol derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern medicinal chemistry.

Sonogashira Coupling: While the molecule already possesses an ethynyl group, the C-Cl bond could potentially undergo coupling with a terminal alkyne. However, this is less common for aryl chlorides and self-coupling or reaction at the existing alkyne might be competing pathways.

Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to a stilbene-like derivative.

The phenolic -OH group can sometimes interfere with these reactions, either by coordinating to the catalyst or by reacting with the base. Therefore, it is often necessary to protect the hydroxyl group (e.g., as a methyl or silyl (B83357) ether) before carrying out the cross-coupling reaction, followed by a deprotection step.

Table 4: Potential Cross-Coupling Reactions at the C-Cl Bond

Reaction Name Coupling Partner Catalyst System (Example) Product Structure
Suzuki Coupling R-B(OH)₂ Pd(OAc)₂ / SPhos Aryl-substituted phenol
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / XPhos N-Aryl aminophenol
Stille Coupling R-Sn(Bu)₃ Pd(PPh₃)₄ Aryl-substituted phenol

Synergistic Reactivity of Multiple Functional Groups

The true synthetic utility of this compound lies in the synergistic interplay between its three functional groups. The reactivity of one group can be used to influence or set the stage for a transformation at another site, allowing for the construction of complex molecular architectures in a controlled manner.

For example, the hydroxyl group is a powerful ortho, para-director for electrophilic aromatic substitution. quora.comaakash.ac.inlibretexts.orglibretexts.orgbyjus.com While the positions are already substituted, its directing effect is crucial in reactions like ortho-lithiation. Treatment with a strong base like n-butyllithium could selectively deprotonate the position ortho to the hydroxyl group (C3), directed by coordination of the lithium to the phenolic oxygen. The resulting aryllithium species could then be trapped with an electrophile, introducing a new substituent at a specific position, a transformation not easily achieved by other means.

Another example of synergy involves using the phenoxide as an intramolecular nucleophile. A reaction sequence could begin with a Sonogashira coupling at the C-Cl position to introduce a new alkynyl chain. Subsequent deprotonation of the phenol would generate a phenoxide that could, under the right conditions (e.g., copper or silver catalysis), attack the original ethynyl group at C4 in an intramolecular cyclization to form a benzofuran (B130515) ring.

Cascade and Tandem Reactions Utilizing this compound

The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. chemicalbook.com Such processes are highly efficient and atom-economical.

A plausible and powerful cascade reaction could be initiated by a palladium-catalyzed coupling event. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) would form a diaryl diacetylene intermediate. In the same pot, under the influence of the palladium catalyst or another catalyst, this intermediate could undergo a cyclization/isomerization sequence. For example, the phenolic hydroxyl could add across one of the alkyne moieties in an intramolecular fashion to forge a five- or six-membered heterocyclic ring, such as a substituted benzofuran. This tandem Sonogashira/cyclization strategy is a well-established method for the synthesis of various heterocyclic compounds.

Another potential cascade involves an initial reaction at the ethynyl group, for example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. The triazole unit could then direct or participate in a subsequent substitution of the chlorine atom, potentially through intramolecular coordination to a metal catalyst, facilitating a cross-coupling reaction that would otherwise be difficult. These sophisticated, multi-step, one-pot transformations highlight the potential of this compound as a versatile building block in advanced organic synthesis.

Catalysis in the Chemistry of 2 Chloro 4 Ethynylphenol and Its Derivatives

Transition Metal Catalysis for Bond Formation and Transformation

Transition metals are powerful tools for activating the various functional groups of 2-chloro-4-ethynylphenol, facilitating a wide range of bond-forming reactions. Palladium, gold, and rhodium complexes, in particular, have demonstrated significant utility in this area.

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon bonds. For a substrate like this compound, palladium catalysts can selectively engage either the aryl chloride or the terminal alkyne moiety in various cross-coupling reactions. wikipedia.org

Key palladium-catalyzed reactions applicable to this substrate include:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound derivatives, the terminal alkyne can be coupled with various aryl halides, or conversely, the aryl chloride can be coupled with other terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Suzuki-Miyaura Coupling: This versatile method forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. The aryl chloride of this compound can be coupled with a wide range of aryl or vinyl boronic acids to synthesize complex biaryl structures.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The aryl chloride of the phenol (B47542) can react with various alkenes to introduce a substituted vinyl group onto the aromatic ring. researchgate.netyoutube.com

These reactions are prized for their tolerance of a wide array of functional groups, allowing for the synthesis of highly functionalized molecules under relatively mild conditions. organic-chemistry.org

Reaction Type Coupling Partner Catalyst System (Typical) Bond Formed
Sonogashira CouplingAryl/Vinyl HalidePd complex, Cu(I) co-catalyst, Amine baseC(sp²)-C(sp)
Suzuki-Miyaura CouplingOrganoboronic Acid/EsterPd complex, BaseC(sp²)-C(sp²)
Heck ReactionAlkenePd catalyst, BaseC(sp²)-C(sp²)

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, have a strong affinity for carbon-carbon multiple bonds (alkynes and alkenes), activating them towards nucleophilic attack. rsc.orgbeilstein-journals.org This property is especially useful for transforming the ethynyl (B1212043) group of this compound and its derivatives.

Common gold-catalyzed transformations include:

Hydration of Alkynes: Gold catalysts efficiently catalyze the Markovnikov addition of water across the terminal alkyne, converting the ethynyl group into a methyl ketone. organic-chemistry.orgmdpi.comresearchgate.netacs.org This transformation proceeds under mild conditions and tolerates many functional groups. acs.org

Intramolecular Cyclization: In derivatives of this compound where a nucleophile is suitably positioned, gold catalysts can trigger intramolecular cyclization reactions. For instance, if the phenolic oxygen or a tethered nucleophile attacks the gold-activated alkyne, it can lead to the formation of benzofurans or other heterocyclic systems. rsc.orgkyoto-u.ac.jpbeilstein-journals.orgnih.gov These cycloisomerization reactions are highly atom-economical and provide rapid access to complex cyclic structures. beilstein-journals.org

Transformation Reactant(s) Catalyst (Typical) Product Functional Group
HydrationThis compound, H₂OCationic Au(I) complex (e.g., Ph₃PAuNTf₂)Methyl Ketone
Intramolecular CyclizationSuitably functionalized derivativeCationic Au(I) or Au(III) complexHeterocycle (e.g., Benzofuran)

Rhodium-Catalyzed Reactions

Rhodium catalysts offer unique reactivity pathways for the functionalization of alkynes. acs.orgacs.org They are particularly known for their application in hydroformylation and various annulation reactions.

Hydroformylation: This reaction introduces a formyl group (-CHO) and a hydrogen atom across the alkyne's triple bond, producing α,β-unsaturated aldehydes. rsc.orgrsc.orgacs.org The regioselectivity and stereoselectivity of this transformation can often be controlled by the choice of ligands on the rhodium catalyst. acs.orgnih.gov

Annulation Reactions: Rhodium catalysts can facilitate [n+m] cycloadditions or annulations where the alkyne participates as one of the components. For example, rhodium(III)-catalyzed [5+1] annulation of 2-alkenylphenols has been used to create spirocyclic skeletons. rsc.org Similarly, rhodium can catalyze [3+2] annulations of ketimines with alkynes to form functionalized indenes. nih.gov These reactions build complex ring systems in a single step. mdpi.com

Other Metal Catalysts and Ligand Design

While palladium, gold, and rhodium are prominent, other transition metals like copper and nickel also play important roles, often in conjunction with sophisticated ligand designs.

Copper Catalysis: Copper(I) salts are frequently used as co-catalysts in the Sonogashira coupling to facilitate the formation of a copper acetylide intermediate, which enhances the reaction rate.

Nickel Catalysis: Nickel complexes, being more earth-abundant and economical than palladium, have emerged as powerful catalysts for cross-coupling reactions, including Suzuki-Miyaura and Sonogashira-type couplings.

The success of these metal-catalyzed reactions is profoundly influenced by the ligand design . Ligands coordinate to the metal center and modulate its steric and electronic properties. nih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can enhance the activity of palladium catalysts in cross-coupling reactions involving less reactive aryl chlorides. In enantioselective catalysis, chiral ligands are designed to create a specific three-dimensional environment around the metal, enabling the formation of one enantiomer of a product over the other. thieme-connect.com

Organocatalysis and Biocatalysis in Functionalizing this compound

In addition to metal-based systems, organocatalysis and biocatalysis offer powerful, metal-free alternatives for the selective functionalization of this compound.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For a substrate like this compound, organocatalysts could be employed in several ways:

Phenol Functionalization: Chiral Brønsted acids or bases can catalyze enantioselective additions to the phenol group or direct ortho- or para-selective C-H functionalization. rsc.org

Alkyne Activation: The alkyne can be activated by chiral organocatalysts, such as chiral phosphoric acids, often in combination with another energy source like visible light, to participate in asymmetric multifunctionalization reactions. nih.govresearchgate.netorganic-chemistry.org For instance, ynamides, which are electron-rich alkynes, are ideal candidates for Brønsted acid-catalysis. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach is valued for its high selectivity (chemo-, regio-, and stereo-selectivity) and environmentally benign reaction conditions.

Oxidation and Dearomatization: Enzymes like laccases or tyrosinases can catalyze the oxidation of phenolic compounds. mdpi.com Flavin-dependent monooxygenases are capable of catalyzing the oxidative dearomatization of phenols, a transformation that rapidly builds molecular complexity. nih.gov

Hydroxylation and Other Modifications: Specific enzymes can introduce additional hydroxyl groups or perform other modifications on the aromatic ring, such as decarboxylation or esterification, to generate valuable derivatives. mdpi.comnih.govresearchgate.net

Heterogeneous Catalysis (e.g., Metal-Organic Frameworks)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages, including ease of catalyst separation and recyclability. Metal-Organic Frameworks (MOFs) are a prominent class of heterogeneous catalysts. rsc.org

MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable pore size, and the ability to incorporate catalytically active sites make them ideal platforms for catalysis. researchgate.netresearchgate.netruc.dkresearchgate.net

Applications relevant to this compound chemistry include:

Active Site Incorporation: Catalytically active metal centers (e.g., Pd, Au, Rh) can be incorporated directly into the MOF structure. Alternatively, functional groups that act as organocatalysts (e.g., proline, amino groups) can be appended to the organic linkers. mdpi.comrsc.org

Shape and Size Selectivity: The well-defined pores of a MOF can act as "nanoreactors," imposing steric constraints that can lead to unique regioselectivity or prevent catalyst deactivation pathways like aggregation. acs.org

Enhanced Stability and Reusability: By immobilizing a homogeneous catalyst within a MOF, its stability and lifetime can be significantly increased, allowing for multiple reaction cycles without loss of activity. acs.org For example, Fe-based MOFs have been shown to be effective photocatalysts for benzene (B151609) hydroxylation to phenol. acs.org

Catalyst Type Advantages Potential Application for this compound
Homogeneous High activity and selectivity, mild conditionsFine-tuned cross-coupling, cyclization, and hydroformylation reactions.
Heterogeneous (MOF) Recyclability, stability, shape-selectivityLarge-scale synthesis, continuous flow processes, selective transformations within pores. rsc.orgresearchgate.net

Mechanistic Investigations of Catalytic Cycles and Intermediates

The catalytic transformations of this compound and its derivatives are predominantly governed by palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prime example due to the molecule's inherent structure featuring both an aryl halide and a terminal alkyne. Mechanistic investigations into these catalytic systems are crucial for optimizing reaction conditions, enhancing catalyst efficiency, and controlling product selectivity. These studies typically employ a combination of kinetic analysis, in-situ spectroscopy, and computational modeling to elucidate the intricate steps of the catalytic cycle and characterize transient intermediates.

The generally accepted mechanism for the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and, in the conventional method, a copper cycle. libretexts.orgvedantu.com Understanding these cycles provides a framework for discussing the specific behavior of this compound in such transformations.

The Palladium Catalytic Cycle

The primary catalytic cycle involves the palladium center and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com

Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, the C-Cl bond of this compound, to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄ or a complex generated in situ). libretexts.org This step is often rate-determining, particularly with less reactive aryl chlorides. libretexts.org The reaction forms a square planar palladium(II) intermediate, an arylpalladium(II) halide complex. The presence of the electron-donating hydroxyl group and the electron-withdrawing ethynyl group on the phenolic ring can influence the electron density at the carbon-chlorine bond, thereby affecting the rate of this initial activation step.

Transmetalation : In this step, the organic moiety from another organometallic reagent is transferred to the palladium(II) center. In the context of a Sonogashira coupling of this compound with another terminal alkyne, this step involves a copper(I) acetylide, which is generated in the copper co-catalytic cycle. nih.gov The acetylide displaces the halide ligand on the palladium(II) complex to form a diorganopalladium(II) intermediate. This key intermediate now holds both the 2-chloro-4-ethynylphenyl group and the incoming alkynyl group.

Reductive Elimination : The final step of the palladium cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic ligands couple, forming a new carbon-carbon bond and the desired cross-coupled product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A schematic representation of the palladium catalytic cycle for the Sonogashira coupling is shown below:

Step A : Oxidative addition of the aryl halide to the Pd(0) catalyst.

Step B : Transmetalation with a copper acetylide.

Step C : Reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Copper Co-Catalytic Cycle

When a copper(I) salt (e.g., CuI) is used as a co-catalyst, it plays a crucial role in activating the terminal alkyne. vedantu.com

π-Alkyne Complex Formation : The copper(I) ion coordinates with the terminal alkyne of a reacting partner molecule.

Deprotonation : In the presence of a base (typically an amine like triethylamine or diisopropylamine), the acidity of the alkynyl proton is increased, facilitating its removal to form a copper(I) acetylide intermediate. libretexts.org

Transmetalation : This copper acetylide is the species that participates in the transmetalation step with the arylpalladium(II) halide complex in the main palladium cycle. nih.gov

Copper-Free Sonogashira Coupling

Variations of the Sonogashira reaction have been developed that proceed without a copper co-catalyst to avoid the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts. In these copper-free systems, the deprotonation of the alkyne and its transfer to the palladium center are believed to occur directly at the palladium(II) complex after the initial oxidative addition step. wikipedia.org The mechanism involves the formation of a π-alkyne-palladium complex, followed by deprotonation by the base to form the key palladium acetylide intermediate. libretexts.org

Influence of the Phenolic Hydroxyl Group

The presence of the hydroxyl group ortho to the chlorine atom in this compound can significantly influence the catalytic cycle. Research on related systems has shown that a hydroxyl group can act as a directing group, potentially coordinating to the palladium center during the catalytic cycle. nih.gov This interaction can lead to the formation of a transient palladium alkoxide. nih.gov Such an intermediate could affect the rate and selectivity of the reaction by altering the electronic properties and steric environment of the catalytic center. For instance, the formation of a palladacycle intermediate involving the phenolic oxygen and the palladium atom could facilitate the oxidative addition step or influence the geometry of the reductive elimination.

Characterization of Intermediates

The direct observation and characterization of the proposed catalytic intermediates are challenging due to their transient nature. However, advanced analytical techniques have provided evidence for their existence. For example, mass spectrometry and NMR spectroscopy have been used to identify key intermediates in palladium-catalyzed cross-coupling reactions. ru.nl In studies of related N-heterocyclic carbene (NHC)-palladium catalyzed Sonogashira reactions, various (NHC)nPd(C₂Ph) intermediates have been observed and characterized, lending support to the proposed mechanistic pathways. ru.nl

The table below summarizes the key proposed intermediates in the catalytic cycles relevant to the reactions of this compound.

Catalytic Cycle Intermediate Description Techniques for Characterization
Palladium CyclePd(0)L₂Active catalytic speciesInferred from kinetic studies
Palladium Cycle(Ar)Pd(II)(Cl)L₂Product of oxidative additionNMR Spectroscopy, Mass Spectrometry
Palladium Cycle(Ar)Pd(II)(C≡CR)L₂Product of transmetalationNMR Spectroscopy, Mass Spectrometry
Copper Cycle[Cu(C≡CR)]Copper acetylideInferred from kinetic and labeling studies
Hydroxyl-involvedPalladium alkoxide complexCoordination of phenolic -OH to PdX-ray crystallography (of stable analogues)

This table is illustrative and based on generally accepted mechanisms for Sonogashira and related cross-coupling reactions.

Further research, including detailed kinetic studies and computational modeling specific to this compound, would provide deeper insights into the precise energetics of the catalytic cycle and the structure of the transition states involved.

Derivatives and Structural Analogues of 2 Chloro 4 Ethynylphenol

Design and Synthesis of Functionalized Derivatives

The design of derivatives of 2-chloro-4-ethynylphenol is typically guided by the goal of modulating its electronic, steric, or reactive properties. Synthetic strategies focus on the selective transformation of one or more of its key functional groups. The synthesis of these derivatives begins with the parent molecule, this compound, and employs a range of well-established organic reactions to introduce new functionalities. The choice of reaction conditions is critical to ensure selectivity and achieve high yields.

Modifications at the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group for chemical synthesis. Its reactivity allows for the extension of the carbon skeleton and the introduction of a wide array of substituents.

Key reactions involving the ethynyl group include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds with terminal alkynes. It allows for the attachment of various aryl or vinyl groups. For instance, coupling with substituted aryl halides can yield derivatives like 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol.

Glaser Coupling: This reaction facilitates the oxidative coupling of two terminal alkynes to form a symmetric di-alkyne, creating a larger conjugated system.

Cycloaddition Reactions: The ethynyl group can participate in [3+2] cycloadditions, famously utilized in "click chemistry" with azides to form stable triazole rings.

Cyclotrimerization: In the presence of specific catalysts, such as cobalt complexes, terminal alkynes can undergo a [2+2+2] cyclotrimerization to form substituted benzene (B151609) rings. alfa-chemistry.com

Table 1: Examples of Derivatives from Ethynyl Group Modifications
Reaction TypeReactantResulting Derivative StructurePotential Application
Sonogashira CouplingAryl Halide (e.g., 4-iodoanisole)Aryl-substituted alkyneElectronic materials, molecular probes
Glaser CouplingOxidizing agent (e.g., Cu(OAc)₂)Symmetrical 1,3-diyneConjugated polymers, ligands
Huisgen CycloadditionOrganic Azide (e.g., Benzyl azide)1,2,3-TriazolePharmaceutical scaffolds, material science
HydrationH₂O, H⁺, Hg²⁺Methyl ketoneSynthetic intermediate

Modifications at the Chloro and Phenolic Positions

The phenolic hydroxyl and chloro groups on the aromatic ring provide additional sites for derivatization, primarily altering the electronic properties and hydrogen-bonding capabilities of the molecule.

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed, and the resulting phenoxide is a strong nucleophile.

O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base yields ethers, which can be used to introduce alkyl chains of varying lengths and functionalities.

O-Acylation (Esterification): Phenols react with acyl chlorides or acid anhydrides to form esters. libretexts.org For example, acetylation with acetic anhydride (B1165640) can protect the hydroxyl group or modify the compound's biological activity. mdpi.com

Chloro Group: The chloro substituent is generally less reactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. However, modern cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) catalyzed by transition metals can enable the replacement of the chlorine atom with amines, boronic acids, and other nucleophiles under specific conditions.

Table 2: Examples of Derivatives from Phenolic and Chloro Group Modifications
PositionReaction TypeReactantResulting Derivative Structure
Phenolic -OHO-AlkylationAlkyl Halide (e.g., CH₃I)Methoxy derivative (Ether)
Phenolic -OHO-AcylationAcyl Chloride (e.g., CH₃COCl)Acetoxy derivative (Ester)
Chloro -ClBuchwald-Hartwig AminationAmine (e.g., Morpholine)Amino derivative
Chloro -ClSuzuki CouplingArylboronic acidBiphenyl (B1667301) derivative

Heterocyclic Scaffolds Derived from this compound

The reactive ethynyl group is an excellent precursor for constructing a variety of heterocyclic rings, which are fundamental scaffolds in medicinal chemistry. mdpi.com By choosing appropriate reaction partners, the phenylethyne core can be elaborated into more complex polycyclic systems.

Examples of accessible heterocyclic systems include:

Pyrazoles: Condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) rings.

Isoxazoles: Reaction with hydroxylamine (B1172632) derivatives can yield isoxazoles.

Quinolines: The Pfitzinger reaction, involving the condensation of an isatin (B1672199) with a carbonyl compound, provides a pathway to quinoline (B57606) carboxylic acids. researchgate.net While not a direct reaction of the ethynyl group, derivatives of this compound (e.g., the corresponding methyl ketone) could serve as substrates.

Indoles: Various indole (B1671886) syntheses, such as the Fischer or Bischler-Möhlau methods, could be adapted for precursors derived from this compound.

Table 3: Potential Heterocyclic Systems Derived from this compound
Target HeterocycleKey ReagentGeneral Synthetic Strategy
PyrazoleHydrazine (H₂NNH₂)Cyclocondensation with an ethynyl ketone derivative
1,2,3-TriazoleOrganic Azide (R-N₃)[3+2] Huisgen Cycloaddition
ThiopheneSodium SulfideReaction with a β-chloro-acrolein derivative
FuranBase-catalyzed cyclizationIntramolecular cyclization of a suitable precursor

Structure-Reactivity and Structure-Property Relationship Studies

Acidity: The acidity of the phenolic proton is influenced by the other substituents. The electron-withdrawing chloro and ethynyl groups increase the acidity of the phenol (B47542) compared to phenol itself by stabilizing the corresponding phenoxide ion.

Reactivity: The reactivity of each functional group can be tuned by modifications at other positions. For example, converting the hydroxyl group to an ether (-OR) would remove the acidic proton and alter the electronic profile, which could in turn affect the reactivity of the ethynyl group or the aromatic ring.

Systematic studies where one functional group is modified at a time while keeping others constant would allow for the development of quantitative structure-activity relationships (QSAR). For example, synthesizing a series of ethers with varying alkyl chain lengths at the phenolic position could elucidate how lipophilicity affects a specific biological or physical property.

Table 4: Predicted Effects of Structural Modifications on Molecular Properties
ModificationEffect on Phenolic AcidityEffect on Ring Electron DensityExpected Change in Property
-OH → -OCH₃Acidity eliminatedSlight increaseIncreased lipophilicity
-OH → -OCOCH₃Acidity eliminatedDecreaseAltered H-bonding capacity
-C≡CH → -C≡C-ArylSlight changeSlight changeIncreased conjugation, altered UV-Vis absorption
-Cl → -NH₂DecreaseSignificant increaseIncreased basicity, H-bond donor

Advanced Materials Science and Engineering Applications

Organic Electronic and Optoelectronic Materials

2-Chloro-4-ethynylphenol is identified as a key synthetic intermediate for organic electronics. mdpi.comikambalab.com Its rigid structure and defined electronic properties are foundational for developing materials used in devices like solar cells and LEDs.

While not typically used as a standalone active material, this compound is a prime candidate for constructing more complex molecules and polymers for OPV applications. mdpi.comikambalab.com Its utility stems from the specific properties imparted by its functional groups. The terminal ethynyl (B1212043) group is particularly valuable for synthesizing conjugated polymers, such as poly(arylene ethynylene)s, through well-established cross-coupling reactions like the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org

Furthermore, the phenol (B47542) group offers a site for chemical modification, allowing the molecule to be attached to other structures or to influence the morphology of the active layer. Phenolic compounds have been successfully used to modify the surface of metal oxide interlayers (like ZnO) in inverted polymer solar cells. researchgate.net Such modifications can reduce the work function, improve electron transport, and enhance the contact between the interlayer and the active layer, leading to significant improvements in power conversion efficiency (PCE) and device stability. researchgate.net

Table 1: Potential Roles of this compound in Organic Photovoltaics
Structural FeaturePotential Role/FunctionResulting Benefit in OPV Devices
Ethynyl Group Building block for conjugated polymers (e.g., via Sonogashira coupling). organic-chemistry.orglibretexts.orgExtends π-conjugation for broader solar spectrum absorption.
Ethynyl Group Lowers the HOMO energy level of the resulting polymer. mdpi.comIncreases the open-circuit voltage (Voc) and overall efficiency.
Phenol Group Site for modifying cathode interlayers (e.g., ZnO). researchgate.netImproved charge extraction and transport; enhanced device stability.
Phenol Group Anchor point for creating non-fullerene acceptors (NFAs). mdpi.comTailors the electronic properties and morphology of the acceptor material.
Chloro Group Fine-tunes solubility and electronic properties.Modulates thin-film morphology and energy levels for optimal performance.

This compound has been explicitly categorized as a potential hole transport material (HTM) for use in Organic Light-Emitting Diodes (OLEDs). mdpi.comikambalab.com The function of an HTM is to efficiently transport positive charge carriers (holes) from the anode to the emissive layer, a crucial process for achieving high device efficiency and brightness. rsc.org

The suitability of a molecule for use as an HTM depends on factors like its charge carrier mobility, thermal stability, and appropriate energy levels for seamless charge injection and transport. rsc.org The rigid, planar structure conferred by the phenyl ring and the linear ethynyl group in this compound can facilitate ordered molecular packing in thin films. This ordered arrangement is beneficial for intermolecular charge hopping, which is the primary mechanism of charge transport in many organic semiconductors. The inherent rigidity can also contribute to a high glass transition temperature (Tg) and morphological stability, which are essential for the long-term operational lifetime of OLED devices.

Liquid Crystalline Materials

The molecular structure of this compound contains key features that make it a promising component for creating liquid crystalline (LC) materials. Specifically, it is well-suited for integration into hydrogen-bonded liquid crystal (HBLC) systems. rsc.orgwhiterose.ac.uk In HBLCs, non-covalent hydrogen bonds, rather than covalent bonds, are used to link molecular units together to form the elongated, anisotropic structures (mesogens) that give rise to liquid crystallinity.

The phenol group is an excellent hydrogen bond donor, while the oxygen atom can also act as an acceptor. acs.org This allows this compound to form predictable hydrogen-bonded complexes with other molecules that contain complementary hydrogen bond acceptor sites (e.g., pyridines). rsc.orgwhiterose.ac.uk

Key molecular features contributing to its potential in liquid crystals include:

Rigid Core: The benzene (B151609) ring provides a rigid core structure.

Linear Ethynyl Group: The ethynyl linker is a spatially sparse and linear group that helps to create an elongated molecular shape, which is essential for the formation of LC phases. mdpi.com Studies on other systems have shown that introducing an ethynyl linker can promote the formation of interdigitated smectic phases. mdpi.com

Hydrogen Bonding: The phenol group enables the formation of directional, non-covalent bonds, which are the basis for many supramolecular liquid crystal architectures. rsc.orgwhiterose.ac.uk

By combining this compound with other suitable molecules, it is possible to design materials that exhibit various mesophases, such as nematic and smectic phases, which are fundamental to display technologies and optical sensors. whiterose.ac.uk

Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an exemplary building block for creating such architectures due to its capacity for multiple, simultaneous intermolecular interactions. rsc.org

The assembly of this molecule in the solid state is predicted to be governed by a combination of:

Hydrogen Bonding: The primary interaction involves the phenol group's hydroxyl (O-H) function, which can act as a strong hydrogen bond donor to an acceptor atom on an adjacent molecule (e.g., the oxygen or chlorine atom). This can lead to the formation of chains or cyclic motifs. acs.orgvedantu.com

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor. This is a directional interaction where the electropositive region (σ-hole) on the chlorine atom is attracted to a Lewis base (e.g., the oxygen of a phenol or the π-cloud of the ethynyl group). Studies on other chlorophenols confirm the importance of this interaction in crystal packing. researchgate.net

This interplay of hydrogen bonding, halogen bonding, and π-stacking can direct the self-assembly of this compound into well-defined one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) networks. researchgate.netmdpi.com The ability to form these ordered systems makes it a target for crystal engineering and the development of functional materials where precise molecular arrangement is key.

Polymer Precursors and Modifiers (e.g., Endcapping Agents, Crosslinking Agents)

The dual reactivity of the phenol and ethynyl groups makes this compound a highly versatile monomer and modifier in polymer chemistry.

Polymer Precursor: The terminal alkyne can readily participate in polymerization reactions. For instance, through palladium-catalyzed reactions like the Sonogashira coupling, it can be used as a monomer to synthesize poly(arylene ethynylene)s (PAEs), a class of conjugated polymers with applications in electronics and sensors. mdpi.com Furthermore, the alkyne can undergo cyclotrimerization to form highly cross-linked, aromatic polymer networks with high thermal stability. alfa-chemistry.com

Crosslinking Agent: Crosslinking is a process that connects polymer chains to form a three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. youtube.comyoutube.com The ethynyl group is an effective functional group for crosslinking. For example, it can react with thiol groups in a thiol-yne "click" reaction to form a stable network. nih.gov It can also be thermally cured at elevated temperatures, causing the ethynyl groups on different polymer chains to react and form covalent bonds. This property is valuable for producing high-performance thermosetting resins and composites. mdpi.com

Endcapping Agent: Endcapping is the process of terminating a polymer chain with a specific functional group. This compound can be used to introduce a terminal alkyne onto a polymer chain. This provides a reactive handle for subsequent "click" chemistry modifications, allowing for the attachment of other molecules, such as fluorescent dyes, biomolecules, or moieties that improve solubility or adhesion.

Table 2: Polymer Modification Applications of this compound
ApplicationReactive GroupReaction TypeResulting Material/Property
Monomer EthynylSonogashira Coupling organic-chemistry.orgConjugated Polymers (PAEs)
Monomer EthynylCyclotrimerization alfa-chemistry.comThermally Stable Aromatic Networks
Crosslinking Agent EthynylThermal Curing / Thiol-yne Reaction nih.govmdpi.comThermoset Resins, Increased Toughness & Tg
Endcapping Agent EthynylVarious Coupling ReactionsFunctionalized Polymers with Reactive Sites

Ligands in Coordination Chemistry and Metal Complexation

Phenol and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. mdpi.comresearchgate.net Upon deprotonation, the phenoxide oxygen of this compound becomes a hard anionic donor, readily coordinating to metal centers. columbia.edu

This molecule can act as a simple monodentate ligand, where only the oxygen atom binds to the metal. However, it can also be incorporated into larger, multidentate ligand structures where it serves as one of several binding points. The presence of the chlorine and ethynyl substituents electronically modifies the phenyl ring, which in turn influences the donor strength of the phenoxide oxygen and the stability of the resulting metal complex.

The coordination of this compound to metal ions can lead to the formation of various structures, from discrete molecular complexes to extended metal-organic frameworks (MOFs) or coordination polymers. nih.govscispace.com In these extended structures, the ligand would bridge multiple metal centers. The ethynyl group, while not a primary coordination site, could remain available for post-synthesis modification (e.g., polymerization or click reactions), allowing for the creation of multifunctional, hybrid materials that combine the properties of the coordination complex (e.g., catalysis, magnetism) with those of an organic polymer.

Analytical and Spectroscopic Characterization of 2 Chloro 4 Ethynylphenol

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloro-4-ethynylphenol is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The hydroxyl (-OH) group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group gives rise to a sharp, and typically weak, absorption band around 2100-2140 cm⁻¹. The terminal ≡C-H bond is expected to show a sharp stretching vibration at approximately 3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the benzene (B151609) ring usually appear as a series of bands between 1400 and 1600 cm⁻¹. The C-O stretching vibration of the phenolic group is expected around 1200 cm⁻¹. The presence of the chlorine atom attached to the aromatic ring would result in a C-Cl stretching vibration, typically found in the 1000-1100 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹. For instance, the gas-phase IR spectrum of a related compound, 2-chloro-4-methylphenol, shows characteristic bands that can be compared. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, in contrast to its weak appearance in the IR spectrum. The symmetric breathing vibration of the benzene ring is also typically a strong band in the Raman spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Ethynyl ≡C-H C-H Stretch ~3300 (sharp)
Aromatic C-H C-H Stretch 3000-3100
Ethynyl C≡C C≡C Stretch 2100-2140 (sharp, weak)
Aromatic C=C C=C Stretch 1400-1600
Phenolic C-O C-O Stretch ~1200

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the phenolic proton, the aromatic protons, and the acetylenic proton. The phenolic -OH proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, three distinct signals are expected for the aromatic protons, likely showing doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons. The acetylenic proton (≡C-H) is anticipated to appear as a sharp singlet in the region of δ 3.0-3.5 ppm. For comparison, in 1-chloro-3-ethynylbenzene, the aromatic protons appear in the range of δ 7.24-7.53 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C-OH) is expected to resonate at a downfield chemical shift, typically in the range of δ 150-160 ppm. The carbon atom attached to the chlorine (C-Cl) will also be downfield, likely around δ 120-130 ppm. The aromatic carbons will have signals in the δ 115-140 ppm range. The two carbons of the ethynyl group (C≡C) will have characteristic chemical shifts around δ 80-90 ppm. For example, in 1-chloro-4-(phenylethynyl)benzene, the ethynyl carbons appear at δ 88.21 and 90.28 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to assign the connectivity of the aromatic protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1-OH - ~155
C2-Cl - ~125
C3-H ~7.3 (d) ~130
C4-C≡CH - ~118
C5-H ~7.1 (dd) ~128
C6-H ~6.9 (d) ~117
-C≡CH - ~83
-C≡C H ~3.1 (s) ~78

Predicted values are based on analogous structures and general NMR principles. Actual values may vary.

Mass Spectrometry (GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

GC-MS and LC-MS: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of this compound. The choice between GC-MS and LC-MS would depend on the volatility and thermal stability of the compound. For GC-MS analysis, derivatization of the phenolic hydroxyl group might be necessary to improve its volatility and chromatographic behavior. In LC-MS, electrospray ionization (ESI) in negative ion mode would be particularly suitable for deprotonating the acidic phenolic proton, leading to a strong [M-H]⁻ ion.

Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for halogenated phenols include the loss of the halogen atom (Cl) and the loss of a carbon monoxide (CO) molecule from the phenolic ring. The ethynyl group might lead to fragmentation through the loss of acetylene (B1199291) (C₂H₂). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. For instance, the mass spectrum of 1-chloro-4-ethynylbenzene (B13528) shows a clear molecular ion peak. nist.gov

Chromatographic Methods (HPLC, UPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of phenolic compounds. A C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.compensoft.netpensoft.net The pH of the buffer can be adjusted to control the ionization state of the phenolic hydroxyl group and thus its retention time. UPLC, with its smaller particle size columns, can offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Gas Chromatography (GC): GC can be employed for the analysis of this compound, particularly for assessing its purity and for separating it from other volatile components in a mixture. nist.gov A non-polar or medium-polarity capillary column would likely be used. As mentioned earlier, derivatization of the phenolic group, for example, by silylation, might be required to prevent peak tailing and improve chromatographic performance.

Table 3: Typical Chromatographic Conditions for the Analysis of Substituted Phenols

Technique Column Mobile Phase/Carrier Gas Detection
RP-HPLC C18 (e.g., 150 x 4.6 mm, 5 µm) Acetonitrile/Water with acid (e.g., phosphoric or formic acid) UV-Vis (e.g., at 225 nm or 270 nm)

X-ray Crystallography for Solid-State Structure Elucidation

Intermolecular interactions play a crucial role in the crystal packing. In 2-acetyl-4-ethynylphenol, C-H···O hydrogen bonds and C-H···π interactions are observed. nih.gov For this compound, intermolecular hydrogen bonding involving the phenolic hydroxyl group as a donor and acceptor is expected to be a dominant feature in the crystal lattice. The chlorine atom could also participate in weaker halogen bonding interactions.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to show absorption bands in the ultraviolet region. These absorptions correspond to π → π* electronic transitions within the aromatic ring and the conjugated ethynyl system. The presence of the chloro and hydroxyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). For example, 2-chlorophenol (B165306) exhibits absorption maxima in methanol and DMSO. researchgate.net The extended conjugation provided by the ethynyl group is likely to cause a bathochromic (red) shift in the absorption bands compared to 2-chlorophenol.

Fluorescence Spectroscopy: Many phenolic compounds exhibit fluorescence. The presence of the ethynyl group in conjugation with the phenol (B47542) ring may enhance the fluorescence properties of this compound. The fluorescence spectrum would provide information about the emission wavelength and quantum yield. The study of its fluorescence properties could be useful in potential applications such as in the development of fluorescent probes. 4-Ethynylphenol (B7805692) itself has been investigated as a fluorogenic and chromogenic probe. alfa-chemistry.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are employed to determine the electronic structure of molecules, from which numerous properties can be derived. For a molecule like 2-Chloro-4-ethynylphenol, DFT calculations are used to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to predict its vibrational frequencies, which correspond to infrared and Raman spectra. nih.gov

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). acs.orgresearchgate.net The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Such calculations for the complete series of 19 chlorophenol congeners have shown that properties like stability and structure are strongly affected by the position of the chlorine atoms and the presence of intramolecular hydrogen bonding. acs.org In this compound, the ortho chlorine atom has a significant inductive effect on the adjacent hydroxyl group. acs.orgresearchgate.net DFT calculations would precisely quantify the resulting bond lengths, bond angles, and dihedral angles, providing a detailed structural model.

Table 8.1: Predicted Structural Parameters for this compound from DFT Calculations Note: These are representative values based on calculations of similar molecules, as specific published data for this compound is not available.

ParameterPredicted Value
O-H Bond Length~0.97 Å
C-O Bond Length~1.36 Å
C-Cl Bond Length~1.74 Å
C≡C Bond Length~1.21 Å
C-O-H Bond Angle~109°
C-C-Cl Bond Angle~120°

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often performed on single, isolated molecules in the gas phase, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger material. nih.gov

For this compound, MD simulations could be used to investigate its behavior in aqueous solution. These simulations would track the trajectory of the phenol (B47542) molecule and the surrounding water molecules, providing insights into solvation, the stability of hydrogen bonds with water, and the molecule's conformational flexibility. MD is also a valuable tool for studying the curing process and properties of materials like phenolic resins, where understanding molecular motion is key. nih.govnih.gov Although specific MD studies on this compound are not documented in the available literature, this technique remains a crucial tool for exploring its dynamics in realistic environments.

Prediction of Reactivity and Selectivity

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.

Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more polarizable and more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

By calculating these values for this compound, one could predict its general reactivity and compare it to other molecules. For example, the sites for electrophilic or nucleophilic attack can be identified by analyzing local reactivity descriptors, such as the Fukui functions, which pinpoint the most reactive atoms within the molecule.

Table 8.2: Representative Global Reactivity Descriptors Note: These values are illustrative and depend on the specific level of theory used in the calculation.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η)ELUMO - EHOMOResistance to charge transfer
Softness (S)1 / ηMeasure of polarizability and reactivity
Electrophilicity Index (ω)μ2 / 2ηPropensity to accept electrons

Analysis of Electronic Structure (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the lone pairs on the oxygen atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring and the ethynyl (B1212043) group.

Another useful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP map would show negative potential around the electronegative oxygen and chlorine atoms and the π-cloud of the alkyne, while a positive potential would be located on the acidic phenolic hydrogen.

Table 8.3: Representative Frontier Orbital Energies

ParameterTypical Calculated Value (eV)
EHOMO-6.0 to -7.0
ELUMO-1.0 to -2.0
HOMO-LUMO Gap (η)4.0 to 5.0

Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is determined by a delicate balance of intermolecular interactions. While a crystal structure for this compound is not available in the public domain, analysis of structurally similar compounds can provide a strong predictive model. For instance, the crystal structure of 2-acetyl-4-ethynylphenol reveals that its packing is governed by C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov

For this compound, several key interactions would be expected to dictate its crystal structure:

O-H⋯O Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and could interact with the oxygen atom of a neighboring molecule or another suitable acceptor.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is crucial for stabilizing the crystal lattice of many aromatic compounds.

C-H⋯π Interactions: The hydrogen atom of the ethynyl group can interact with the electron-rich π-system of a nearby phenyl ring.

Halogen Bonding/Interactions: The chlorine atom can participate in various interactions. In some structures, chlorine atoms act as acceptors for weak C—H⋯Cl hydrogen bonds. nih.gov Furthermore, intermolecular Cl⋯Cl interactions are also observed in the crystal packing of some chlorinated phenols. researchgate.net

These non-covalent forces would collectively determine the final supramolecular assembly in the solid state.

Computational Mechanistic Elucidation of Reactions

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped out. This allows chemists to determine the most energetically favorable pathway and understand the factors controlling reaction rates and selectivity. usda.gov

For this compound, computational methods could be applied to study a variety of its potential reactions. As an ortho-alkynylphenol, it is a precursor for the synthesis of heterocyclic compounds like benzofurans. DFT calculations could be used to investigate the mechanism of palladium- or copper-catalyzed cyclization reactions, identifying the key intermediates and transition state structures involved in the C-O bond formation. Similarly, the mechanism of the ethynylation reaction used to synthesize the molecule itself (e.g., a Sonogashira coupling of a di-substituted phenol) could be explored computationally. rsc.org Such studies provide a detailed, step-by-step picture of the chemical transformation that is often inaccessible through experimental means alone. rsc.org

Environmental Chemistry: Mechanistic Studies of Chemical Degradation

Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation)

The chemical degradation of 2-Chloro-4-ethynylphenol in the environment is primarily governed by hydrolysis and oxidation reactions. These processes can lead to the transformation of the parent compound into various intermediates and, ultimately, to mineralization.

Hydrolysis:

Hydrolysis of the C-Cl bond in chlorophenols is a potential degradation pathway, although it is generally a slow process under typical environmental pH and temperature conditions. The rate of hydrolysis is influenced by the position of the chlorine atom on the aromatic ring. For this compound, nucleophilic substitution of the chlorine atom by a hydroxyl group would lead to the formation of 4-ethynylcatechol. This reaction is generally slow for aryl halides unless facilitated by microbial activity or specific catalytic conditions.

Oxidation:

Oxidation is a more significant pathway for the degradation of phenolic compounds in the environment. The phenolic hydroxyl group makes the aromatic ring susceptible to electrophilic attack by oxidizing agents. In the case of this compound, oxidation can be initiated by various reactive species present in the environment, such as hydroxyl radicals (•OH).

The reaction with hydroxyl radicals can proceed through several mechanisms:

Hydroxylation of the aromatic ring: Addition of a hydroxyl radical to the aromatic ring can lead to the formation of dihydroxylated intermediates.

Electron transfer: The phenoxide ion can undergo electron transfer to form a phenoxyl radical, which can then participate in further reactions, including polymerization or further oxidation.

Attack on the ethynyl (B1212043) group: The triple bond of the ethynyl group is also susceptible to oxidation, which could lead to the formation of carboxylic acids or cleavage of the side chain.

The initial oxidation products of this compound are likely to be chlorinated catechols or hydroquinones, which can undergo further oxidation, leading to ring cleavage and the formation of aliphatic carboxylic acids.

Degradation Pathway Reactant Potential Primary Product Significance in Environmental Degradation
HydrolysisWater4-ethynylcatecholGenerally slow under ambient conditions
OxidationHydroxyl radicals (•OH)Chlorinated catechols, hydroquinonesA major pathway for degradation
OxidationOther environmental oxidantsVarious oxidized aromatic and aliphatic compoundsContributes to overall transformation

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a key process in the environmental fate of many organic pollutants, including chlorophenols. The absorption of ultraviolet (UV) radiation can lead to the electronic excitation of the this compound molecule, initiating a series of photochemical reactions.

The primary photochemical processes for chlorophenols include:

Homolytic cleavage of the C-Cl bond: This is often the most significant photochemical pathway for chlorophenols. Absorption of UV light can provide sufficient energy to break the carbon-chlorine bond, leading to the formation of a phenyl radical and a chlorine radical. The phenyl radical can then abstract a hydrogen atom from the solvent (water) to form 4-ethynylphenol (B7805692).

Photoionization: The excited phenol (B47542) molecule can eject an electron, forming a radical cation and a solvated electron. The radical cation can then undergo further reactions.

Photosubstitution: In aqueous solutions, the excited chlorophenol molecule can react with water, leading to the substitution of the chlorine atom with a hydroxyl group, forming 4-ethynylcatechol.

Photochemical Process Initiator Primary Outcome Key Intermediates
C-Cl Bond HomolysisUV RadiationDechlorination4-ethynylphenyl radical, 4-ethynylphenol
PhotoionizationUV RadiationFormation of radical cationThis compound radical cation
PhotosubstitutionUV Radiation, WaterHydroxylation4-ethynylcatechol

Catalytic Approaches to Chemical Transformation in Environmental Systems

Catalytic methods can significantly enhance the degradation rate of recalcitrant organic pollutants like this compound in environmental systems. These approaches often involve the generation of highly reactive species that can efficiently oxidize the target compound.

Advanced Oxidation Processes (AOPs):

AOPs are a prominent group of catalytic methods that rely on the in-situ generation of hydroxyl radicals. Common AOPs applicable to the degradation of chlorophenols include:

Photocatalysis with TiO₂: Titanium dioxide (TiO₂) is a widely used photocatalyst. When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and superoxide radicals. These radicals then attack the this compound molecule, leading to its degradation.

Fenton and Photo-Fenton Reactions: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle.

Catalytic Hydrodechlorination (HDC):

HDC is a promising technology for the detoxification of chlorinated organic compounds. This process involves the use of a catalyst, typically a noble metal like palladium (Pd) or platinum (Pt) supported on a solid matrix, and a hydrogen source to replace the chlorine atoms with hydrogen atoms. For this compound, HDC would result in the formation of 4-ethynylphenol, a less toxic compound.

Catalytic Approach Catalyst/Reagents Key Reactive Species Primary Transformation
PhotocatalysisTiO₂, UV lightHydroxyl radicals (•OH)Oxidation and mineralization
Fenton ReactionFe²⁺, H₂O₂Hydroxyl radicals (•OH)Oxidation and mineralization
Catalytic HydrodechlorinationPd/C, H₂Atomic hydrogenDechlorination

Mechanistic Insights into Degradation Products and Their Formation

The degradation of this compound proceeds through a series of intermediate products before complete mineralization to carbon dioxide, water, and chloride ions. The identification of these intermediates provides valuable insights into the degradation pathways.

Based on the degradation mechanisms of related chlorophenols, the following degradation products can be anticipated for this compound:

Primary Intermediates:

4-ethynylphenol: Formed through dechlorination via photochemical or catalytic hydrodechlorination pathways.

4-ethynylcatechol: Formed through hydroxylation via hydrolysis, oxidation, or photosubstitution.

Chlorinated hydroquinones and catechols: Formed through the initial oxidation of the aromatic ring.

Ring-Cleavage Products:

The aromatic ring of the primary intermediates can be opened through further oxidation, leading to the formation of various aliphatic carboxylic acids, such as maleic acid, fumaric acid, and oxalic acid.

Polymerization Products:

Under certain conditions, phenoxyl radicals formed during oxidation can undergo polymerization, leading to the formation of higher molecular weight compounds.

The formation of these degradation products is highly dependent on the specific degradation process and the reaction conditions. For example, reductive pathways like HDC will primarily yield dechlorinated products, while oxidative pathways will lead to hydroxylated and ring-opened products.

Degradation Stage Class of Products Examples Formation Pathway
Initial TransformationDechlorinated/Hydroxylated Aromatics4-ethynylphenol, 4-ethynylcatecholPhotolysis, Hydrolysis, Oxidation, HDC
Ring CleavageAliphatic Carboxylic AcidsMaleic acid, Oxalic acidAdvanced Oxidation Processes
PolymerizationHigher Molecular Weight CompoundsPolyphenolsOxidation (radical coupling)

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Routes

While the Sonogashira coupling reaction remains a primary method for the synthesis of aryl alkynes like 2-Chloro-4-ethynylphenol, future research will likely focus on developing more novel and efficient synthetic strategies. libretexts.org The extension of coupling methods to include ortho-halophenols and terminal alkynes has proven effective for creating substituted benzofurans, suggesting that variations of this methodology could be adapted for this compound. researchgate.net Investigations into alternative coupling partners to aryl halides, such as phenols, are gaining traction. researchgate.net The development of photocatalytic cross-dehydrogenative coupling of phenols with arenes presents another potential, though less direct, route that avoids pre-functionalized starting materials. researchgate.net Research into simultaneous dehalogenation and hydrogenation reactions in Sonogashira couplings involving polyhalogenated benzenes could also inspire new synthetic pathways. acs.org

A key focus will be on methodologies that offer improved atom economy, milder reaction conditions, and access to a wider range of derivatives. Exploring domino reactions that combine C-C bond formation with subsequent cyclizations or functionalizations in a single pot would be a particularly fruitful area. Furthermore, investigating enzymatic or bio-catalytic approaches, while challenging, could offer highly selective and environmentally benign alternatives to traditional metal-catalyzed reactions.

Development of Highly Selective and Sustainable Catalytic Systems

The advancement of synthetic routes for this compound is intrinsically linked to the development of novel catalytic systems. A significant area of future research will be the design of highly selective and sustainable catalysts for cross-coupling reactions. rsc.org While palladium-based catalysts are common, concerns about cost and environmental impact are driving research towards more abundant and less toxic metals. Copper-catalyzed Sonogashira-type reactions, for instance, are gaining attention as a more sustainable alternative. researchgate.net

The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offers the advantages of easy separation and recyclability, contributing to greener chemical processes. researchgate.net Future work will likely focus on creating robust and reusable catalytic systems with enhanced activity and selectivity, particularly for challenging substrates like chlorophenols. The exploration of copper-free Sonogashira reactions also represents a significant step towards more sustainable chemical synthesis. rsc.org The design of ligands that can stabilize and activate the metal center under mild conditions will be crucial for improving the efficiency and scope of these catalytic systems.

Integration into Novel Multifunctional Materials

The presence of both a polymerizable ethynyl (B1212043) group and a reactive phenol (B47542) moiety makes this compound an attractive monomer for the synthesis of novel multifunctional materials. Future research is poised to explore its incorporation into various polymer architectures, including conjugated polymers with interesting electronic and optical properties. oup.com The polymerization of terminal alkynes with aryl halides is a well-established method for generating poly(aryleneethynylene)s, and this compound could serve as a key building block in this context. oup.com

Furthermore, the phenolic hydroxyl group offers a handle for post-polymerization modification, allowing for the introduction of other functional groups and the tuning of material properties. The development of advanced functional polymer materials is a rapidly growing field, and monomers like this compound can contribute to the creation of materials for a wide range of applications, from organic electronics to advanced coatings and biomedical devices. rsc.org Research into the synthesis of functional polymers from biobased phenol and furan derivatives also provides a framework for developing sustainable materials from compounds like this compound. rsc.org

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing processes and designing new applications. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to gain deeper mechanistic insights. While direct spectroscopic and computational studies on this compound are not yet widely published, methodologies applied to similar compounds can be readily adapted.

Computational studies, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition states, and understand the electronic properties of intermediates and products. nih.govresearchgate.net Such studies can elucidate the role of catalysts and substituents on reaction outcomes. Advanced spectroscopic methods, including in-situ NMR and IR spectroscopy, can provide real-time information on the species present in a reaction mixture, helping to validate computational models and uncover unexpected reaction intermediates. The application of these techniques will be instrumental in unraveling the intricacies of reactions involving this compound and guiding the development of more efficient and selective chemical transformations.

Potential for Derivatization in Combinatorial Chemistry and Library Synthesis

The reactive handles on this compound make it an excellent scaffold for derivatization in combinatorial chemistry and the synthesis of compound libraries for drug discovery and materials science. nih.gov The ethynyl group is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and modular assembly of a wide range of molecules. openaccessjournals.com This approach can be used to rapidly generate libraries of compounds with diverse functionalities for high-throughput screening. nih.gov

The phenolic hydroxyl group provides another point for diversification, allowing for the attachment of various substituents through etherification or esterification reactions. The combination of these reactive sites allows for the creation of complex and diverse molecular architectures from a single, readily accessible starting material. Ethynyl-functionalized building blocks are valuable in medicinal chemistry for the synthesis of bioactive compounds, and this compound could serve as a key precursor in the development of new therapeutic agents. achemblock.comlifechemicals.comumich.edumdpi.com The generation of libraries based on this scaffold could lead to the discovery of molecules with novel biological activities or material properties. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-ethynylphenol, and what critical parameters influence reaction efficiency?

  • Methodology :

  • Electrophilic Chlorination : Start with 4-ethynylphenol and employ chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions. Optimize temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to minimize side reactions .
  • Protection-Deprotection Strategies : Use trimethylsilyl (TMS) groups to protect the ethynyl moiety during chlorination, followed by fluoride-mediated deprotection (e.g., TBAF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Q. Which analytical techniques are prioritized for structural elucidation of this compound, and how are spectral interpretations validated?

  • Methodology :

  • NMR Spectroscopy : Assign ¹H and ¹³C peaks using DEPT-135 and HSQC. The ethynyl proton (δ ~2.5–3.5 ppm) and aromatic Cl substituent (δ ~7.0–7.5 ppm) are key markers .
  • IR Spectroscopy : Identify C≡C stretching (~2100 cm⁻¹) and C-Cl bending (~550 cm⁻¹). Compare with DFT-calculated vibrational modes using B3-LYP/6-31G(d) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic Cl pattern. Cross-validate with NIST spectral libraries .

Advanced Research Questions

Q. How do different density-functional theory (DFT) functionals affect the accuracy of electronic property predictions for this compound?

  • Methodology :

  • Functional Selection : Benchmark hybrid functionals (e.g., B3-LYP ) against gradient-corrected (e.g., B-P86 ) for HOMO-LUMO gaps and dipole moments.
  • Basis Set Optimization : Use 6-311G(df,p) for geometry optimization and 6-31+G(d) for solvation effects. Validate against experimental UV-Vis spectra .
  • Error Analysis : Calculate mean absolute deviations (MAD) for ionization potentials (target: ±2.4 kcal/mol ).

Q. What experimental approaches resolve discrepancies in reported thermodynamic stability data for this compound derivatives?

  • Methodology :

  • Calorimetry : Differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies. Compare with QCISD/6-311G(d,p) computations .
  • Solvent Stability Studies : Accelerated degradation tests (40°C, 75% RH) with HPLC monitoring. Identify hydrolysis products (e.g., 4-ethynylphenol) .
  • Polymorph Screening : X-ray diffraction (XRD) to detect crystalline forms. Use Hirshfeld surface analysis to correlate stability with packing efficiency .

Q. How can vibrational spectroscopy coupled with computational modeling identify isomeric impurities in this compound samples?

  • Methodology :

  • IR/Raman Mapping : Detect trace isomers (e.g., 3-Chloro-4-ethynylphenol) via peak shifts in C-Cl (~550 cm⁻¹) and C≡C (~2100 cm⁻¹) regions .
  • DFT-Assisted Assignment : Compute vibrational modes for all possible isomers using B3-LYP/6-31G(d). Apply scaling factors (0.961–0.975) to match experimental data .
  • Multivariate Analysis : Principal component analysis (PCA) of spectral data to quantify impurity levels (<0.5% detection limit) .

Q. What mechanistic insights guide the regioselective functionalization of this compound in electrophilic aromatic substitution reactions?

  • Methodology :

  • Directing Effects : The ethynyl group acts as an ortho/para director, while Cl directs meta/para. Use nitration (HNO₃/H₂SO₄) to probe selectivity .
  • DFT Charge Analysis : Calculate Mulliken charges to predict reactive sites. Higher electron density at the para position favors electrophilic attack .
  • Kinetic Profiling : Monitor reaction progress (GC-MS) under varying temperatures. Transition state modeling (Gaussian 16) to confirm rate-determining steps .

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